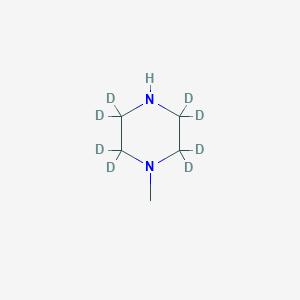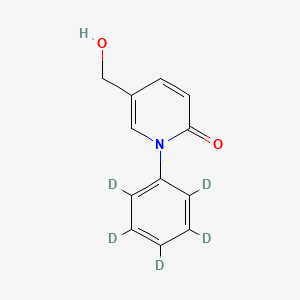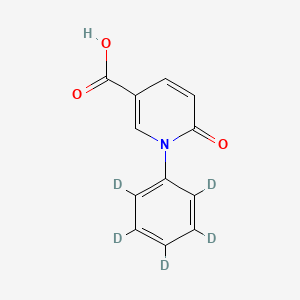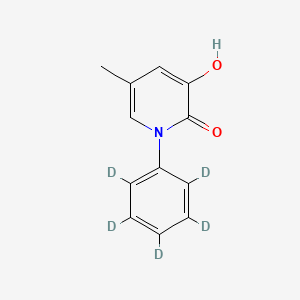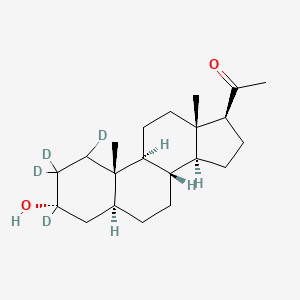
18-Norabieta-8,11,13-triene-4,15-diol
Descripción general
Descripción
18-Norabieta-8,11,13-triene-4,15-diol is a chemical compound that falls under the classification of diterpenoids . Diterpenoids are a type of terpenoids, organic chemicals composed of four isoprene units . This compound is extracted from the barks of Pinus yunnanensis .
Synthesis Analysis
The synthesis of 18-Norabieta-8,11,13-triene-4,15-diol has been reported in several studies . For instance, two novel norditerpenediols, 18-nor-abieta-8,11,13-triene-4,15-diol and another compound, were isolated from the cones of Larix kaempferi .Molecular Structure Analysis
The molecular formula of 18-Norabieta-8,11,13-triene-4,15-diol is C19H28O2 . The molecular weight is 288.4 g/mol . The compound has a complex structure with multiple rings, as is typical for diterpenoids .Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.4 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are 288.208930132 g/mol . The topological polar surface area is 40.5 Ų .Aplicaciones Científicas De Investigación
Environmental Impact and Identification : 18-Norabieta-8,11,13-triene and its chlorinated analogues were identified in environmental samples of sediment and fish from the Gulf of Bothnia. These compounds are likely transformation products of dehydroabietic acids and have potential environmental significance (Hynning, Remberger, Neilson, & Stanley, 1993).
Chemical Synthesis and Analog Study : The synthesis of A and B ring analogs of Coleon B, involving compounds related to 18-Norabieta-8,11,13-triene-4,15-diol, has been reported. This work contributes to the understanding of the structural and functional aspects of these compounds (Matsumoto, Iyo, & Miuchi, 1982).
Isolation from Pine Bark : Derivatives of nordehydroabietane, including 18- and 19-norabieta-8,11,13-trien-4-ol, were isolated from jack pine and western white pine. This study helps in understanding the natural occurrence and potential applications of these compounds (Rowe, Nagasampagi, Burgstahler, & Fitzsimmons, 1971).
Isolation from Juniperus Chinensis : A study on the leaves of Juniperus chinensis led to the isolation of various norabietanes, including 18-Norabieta-8,11,13-triene-4,15-diol. This research expands the knowledge of the chemical diversity of this species (Lee, Fang, & Cheng, 1995).
Potential in Drug Synthesis : The synthesis of (+)-11-Hydroxyabieta-2,8,11,13-tetraen-1-one and related compounds provides insight into the potential applications of 18-Norabieta-8,11,13-triene-4,15-diol in pharmaceuticals and drug development (Matsumoto, Imai, & Yuki, 1981).
Reaction Studies : Research on the reactions of ring-A epoxy derivatives of 18-Norabieta-8,11,13-triene reveals the chemical behavior and potential reactivity of this compound in various conditions (Cambie, Franich, & Fullerton, 1971).
Isolation from Picea Morrisonicola : Studies involving the heartwood of Picea morrisonicola led to the isolation of four norabietanes, including derivatives of 18-Norabieta-8,11,13-triene-4,15-diol, contributing to the understanding of the chemical composition of this species (Kuo & Yeh, 1998).
Discovery in Larix Kaempferi Cones : Novel norditerpenediols, including 18-Nor-abieta-8,11,13-triene-4,15-diol, were discovered in the cones of Larix kaempferi, suggesting new avenues for research and application in natural product chemistry (Ohtsu, Tanaka, & Matsunaga, 1998).
Direcciones Futuras
The future research directions for 18-Norabieta-8,11,13-triene-4,15-diol could involve further exploration of its biological activities and potential applications. Given its natural occurrence in Pinus yunnanensis and Larix kaempferi , it could also be interesting to explore its role in these plants.
Propiedades
IUPAC Name |
(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-17(2,20)14-7-8-15-13(12-14)6-9-16-18(15,3)10-5-11-19(16,4)21/h7-8,12,16,20-21H,5-6,9-11H2,1-4H3/t16-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEXXEJYGVAGEE-BHIYHBOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
18-Norabieta-8,11,13-triene-4,15-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)
